DefNEtTrp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H27N9O3S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-[2-[[(E)-(3-amino-2-pyridinyl)methylideneamino]carbamothioylamino]ethyl]-4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzamide |
InChI |
InChI=1S/C30H27N9O3S/c31-23-8-5-15-32-24(23)18-35-37-30(43)34-17-16-33-29(42)19-11-13-20(14-12-19)39-28(22-7-2-4-10-26(22)41)36-27(38-39)21-6-1-3-9-25(21)40/h1-15,18,40-41H,16-17,31H2,(H,33,42)(H2,34,37,43)/b35-18+ |
InChI Key |
HHVZDDSCXMKXTQ-MWBNBJEGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DefNEtTrp: A Novel Dual Iron Chelator for Advanced Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Targeting iron metabolism has emerged as a critical and highly promising strategy in oncology. Cancer cells exhibit an elevated demand for iron compared to their normal counterparts, rendering them particularly vulnerable to iron deprivation. The novel dual iron chelator, DefNEtTrp, represents a significant advancement in this therapeutic paradigm. By covalently linking two clinically relevant iron chelators, Deferasirox (B549329) (Def) and Triapine (B1662405) (Trp), this compound offers a multi-pronged attack on cancer cell proliferation and survival. This document provides an in-depth technical overview of this compound, including its mechanism of action, synthesis, preclinical efficacy, and detailed experimental protocols, to support further research and development in this area.
Introduction: The Rationale for Dual Iron Chelation in Oncology
Iron is an indispensable element for numerous cellular processes, including DNA synthesis and repair, energy metabolism, and cell cycle progression.[1] Cancer cells, with their rapid proliferation rates, have a heightened iron requirement, a phenomenon often referred to as "iron addiction". This dependency presents a unique therapeutic window. Iron chelators, molecules that bind to and sequester iron, can effectively starve cancer cells of this essential nutrient, leading to cell cycle arrest and apoptosis.[2]
This compound is a rationally designed dual chelator that combines the distinct and complementary properties of Deferasirox and Triapine. Deferasirox is an FDA-approved oral iron chelator, while Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an iron-dependent enzyme crucial for DNA synthesis, and is currently in clinical trials.[1] The conjugation of these two moieties into a single molecule, this compound, is intended to enhance their anticancer efficacy through a synergistic mechanism of action.[3][4]
Mechanism of Action: A Multi-Faceted Anticancer Strategy
This compound exerts its anticancer effects through a combination of mechanisms, primarily centered around the disruption of iron homeostasis and the generation of cytotoxic reactive oxygen species (ROS).
-
Dual Iron Chelation: this compound is designed with both hard and soft Lewis base chelating sites, allowing for effective binding of both Fe(II) and Fe(III) ions within the intracellular labile iron pool.[4] This dual-binding capability ensures a more comprehensive depletion of intracellular iron.
-
Inhibition of Ribonucleotide Reductase (RNR): The Triapine moiety of this compound is a potent inhibitor of RNR.[3][4][5] RNR is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2] By inhibiting RNR, this compound halts DNA replication and induces S-phase cell cycle arrest.[2][3]
-
Induction of Apoptosis and Ferroptosis: this compound has been shown to induce both apoptotic and ferroptotic cell death pathways in cancer cells.[3][4] Apoptosis is a programmed form of cell death, while ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The ability to trigger multiple cell death pathways can potentially overcome resistance to conventional therapies.
-
Redox Activity: The iron complexes formed by this compound are redox-active, meaning they can participate in oxidation-reduction reactions that generate cytotoxic ROS.[3][4][5] This generation of oxidative stress further contributes to cancer cell death.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
Synthesis and Characterization
This compound is synthesized through a facile, four-step process that conjugates Deferasirox and Triapine via an ethylenediamine (B42938) linker.[3][4] The synthesis yields a high-purity product that has been extensively characterized using various analytical techniques.
Synthesis Workflow
The general synthetic route is outlined in the diagram below.
Caption: Synthetic workflow for the preparation of this compound.
Characterization
The successful synthesis and purity of this compound and its intermediates have been confirmed by a suite of analytical methods.[3][4]
| Analytical Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized compounds. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | To determine the molecular weight and confirm the identity of the final product. |
| C,H,N Elemental Analysis | To determine the elemental composition and confirm the purity of the synthesized compound. |
| UV-visible Spectroscopy | To study the iron-binding properties of this compound.[3] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | To characterize the electronic structure of the iron complexes.[3] |
| Cyclic Voltammetry | To assess the redox properties of the this compound-iron complexes.[3] |
Preclinical Efficacy: In Vitro Anticancer Activity
This compound has demonstrated potent and broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[3][4] Its cytotoxicity is superior to that of its individual components, Deferasirox and Triapine, both as single agents and in combination.[3][4][5]
NCI-60 Human Tumor Cell Line Screen
This compound was evaluated in the National Cancer Institute's 60 human tumor cell line screen, showing significant antiproliferative activity across nine different cancer types.[4]
| Parameter | Average Concentration | Notes |
| GI₅₀ (50% Growth Inhibition) | 1.2 µM | Highest sensitivity observed in leukemia cell lines (0.29 µM).[3][4] |
| TGI (Total Growth Inhibition) | 8.5 µM | Achieved against 77% of the tested cell lines.[3][4] |
| LC₅₀ (50% Lethal Concentration) | 38.9 µM | Induced cell death in 14% of the cell lines.[3][4] |
Cytotoxicity in Jurkat Cells
A more detailed investigation in Jurkat (leukemia) cells confirmed the superior potency of this compound.[3]
| Compound(s) | IC₅₀ (µM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
Selectivity for Cancer Cells
Importantly, this compound has shown selectivity for cancer cells over non-cancerous cells. It exhibited no antiproliferative effects against MRC-5 human lung fibroblasts and induced only minimal hemolysis of red blood cells at concentrations effective against cancer cells.[3]
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound was adapted from a literature protocol and involves four main steps as previously outlined.[3][4] Detailed experimental conditions, including reagents, solvents, reaction times, and purification methods, can be found in the supporting information of the primary research article.[3]
Iron(III) Complexation Studies
-
UV-visible Spectroscopy: The interaction of this compound with a labile Fe(III) source (e.g., Fe(III) dicitrate) is monitored by changes in the UV-visible absorption spectrum.[3] Titration experiments are performed by reacting a solution of the Fe(this compound)₂ complex with increasing concentrations of an Fe(III) salt to study the formation of higher-order complexes.[3][4]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectra of the Fe(III)-DefNEtTrp complexes are recorded at low temperatures (e.g., 77 K) to probe the spin state of the iron center.[3][4]
-
Cyclic Voltammetry: The redox potential of the Fe(this compound)₂ and Fe₃(this compound)₂ complexes is measured to determine their biological redox activity.[3][4]
Cell Viability and Cytotoxicity Assays
-
NCI-60 Screen: The antiproliferative activity of this compound across 60 human cancer cell lines is assessed using a standardized protocol. This typically involves a 48-hour incubation with the compound at five different concentrations.[4]
-
MTT or Similar Assays: To determine the IC₅₀ values, cancer cell lines (e.g., Jurkat) are seeded in 96-well plates and treated with serial dilutions of this compound, Deferasirox, and Triapine for a specified period (e.g., 72 hours). Cell viability is then quantified using a colorimetric assay such as the MTT assay.
-
Apoptosis and Ferroptosis Inhibition Assays: To elucidate the mechanism of cell death, Jurkat cells are co-treated with this compound and specific inhibitors of apoptosis (e.g., Q-VD-OPh) or ferroptosis (e.g., ferrostatin-1).[3] Changes in cell viability are then measured to determine the contribution of each pathway to this compound-induced cell death.
The workflow for determining the cell death mechanism is depicted below.
References
- 1. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent conjugation of the deferasirox and triapine iron chelators to exploit dual chelation in anticancer therapy - American Chemical Society [acs.digitellinc.com]
DefNEtTrp: A Paradigm of Cancer-Selective Iron Chelation Therapy
An In-depth Technical Guide on the Preferential Cytotoxicity of DefNEtTrp in Malignant Cells
For Researchers, Scientists, and Drug Development Professionals
The novel dual-chelator compound, this compound, has demonstrated significant promise as an anticancer agent due to its potent and selective cytotoxicity against a broad spectrum of cancer cells while exhibiting minimal impact on normal, healthy cells. This technical guide delineates the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms through signaling pathway diagrams.
Quantitative Analysis of Cytotoxicity
The in vitro efficacy of this compound was rigorously evaluated against a panel of cancer cell lines and compared with its effects on non-cancerous cells. The data, summarized below, highlights the compound's preferential activity in malignant cells.
Comparative Cytotoxicity of this compound and its Constituent Ligands
| Compound | Cell Line | Cell Type | IC50 (μM) |
| This compound | Jurkat | Leukemia | 0.77 ± 0.06 |
| Deferasirox (Def) | Jurkat | Leukemia | 2.6 ± 0.15 |
| Triapine (Trp) | Jurkat | Leukemia | 1.1 ± 0.04 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
NCI-60 Human Tumor Cell Line Screen: Growth Inhibition and Lethality
This compound was subjected to the National Cancer Institute's (NCI) 60 human tumor cell line screen, revealing broad-spectrum antiproliferative activity. The results are presented as average concentrations across 57 cell lines for three key parameters:
| Parameter | Average Concentration (μM) | Description |
| GI50 | 1.2 | Concentration for 50% growth inhibition. |
| TGI | 8.5 | Concentration for total growth inhibition (cytostatic effect). |
| LC50 | 38.9 | Concentration for 50% cell killing (lethal effect), calculated for 14% of the tested cell lines. |
The highest sensitivity was observed in leukemia cell lines with an average GI50 of 0.29 μM, while renal cancer cell lines were the least sensitive with an average GI50 of 4.97 μM.[1]
Selectivity Against Non-Cancerous Cells
To ascertain its cancer-selective profile, this compound was evaluated against human non-cancer cell lines.
| Cell Line | Cell Type | Observation |
| MRC-5 | Human Lung Fibroblast | No antiproliferative behavior observed up to a concentration of 100 μM. [1][2] |
| Red Blood Cells | - | Induced only minor hemolysis (~5%) at concentrations up to 50.3 μM. [1][2] |
This striking difference in activity underscores the therapeutic window of this compound.
Core Mechanism: Iron Deprivation and Induction of Cell Death
This compound's mechanism of action is rooted in its high affinity for iron, a critical element for cellular proliferation and metabolism. By sequestering intracellular iron, this compound disrupts iron-dependent pathways essential for cancer cell survival, leading to the induction of two distinct cell death mechanisms: apoptosis and ferroptosis.[1][2]
Signaling Pathways of this compound-Induced Cell Death
The dual nature of this compound, combining the moieties of Deferasirox and Triapine, allows it to target multiple pathways. The diagram below illustrates the putative signaling cascade initiated by this compound.
Experimental Protocols
The determination of this compound's cytotoxic and selective properties relies on robust and reproducible experimental methodologies.
NCI-60 Human Tumor Cell Line Screen Protocol
The National Cancer Institute's screening protocol provides a standardized method for evaluating the anticancer activity of novel compounds.
References
An In-depth Technical Guide on the Iron Metabolism Pathway Targeted by DefNEtTrp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DefNEtTrp, a novel dual iron chelator, and its targeted mechanism of action within the iron metabolism pathway of cancer cells. The information presented herein is intended to support research and development efforts in the field of oncology.
Introduction to this compound
This compound is a synthetic compound that conjugates two known iron chelators, deferasirox (B549329) (Def) and triapine (B1662405) (Trp), via an ethylenediamine (B42938) linker.[1] This dual-chelator design aims to exploit the distinct iron-binding and redox-modulating properties of its constituent moieties to create a potent anticancer agent.[2] The primary therapeutic strategy of this compound is to disrupt the iron-dependent pathways that are crucial for cancer cell proliferation and survival.[3]
The Core Target: Iron Metabolism in Cancer
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon often referred to as "iron addiction".[4] This elevated requirement is linked to iron's essential role as a cofactor in numerous enzymatic processes vital for rapid cell growth and division, including DNA synthesis and repair.[4] A key iron-dependent enzyme in this context is ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[2] By targeting the intracellular labile iron pool, this compound aims to disrupt these critical iron-dependent cellular processes.[1]
Mechanism of Action of this compound
The anticancer activity of this compound is multifaceted, stemming from its dual-chelator nature. The proposed mechanism involves several key steps:
-
Intracellular Iron Chelation : this compound is cell-permeable and effectively binds to the intracellular labile iron pool.[1] The deferasirox moiety exhibits a high affinity for Fe(III).[1]
-
Inhibition of Ribonucleotide Reductase (RNR) : The triapine moiety of this compound plays a crucial role in inactivating RNR.[5] It forms a redox-active ferrous (Fe(II)) complex that can reduce the essential tyrosyl radical in the R2 subunit of RNR, thereby inhibiting its enzymatic activity and halting DNA synthesis.[1][2]
-
Induction of Cell Death Pathways : this compound has been shown to induce two distinct forms of programmed cell death in cancer cells:
The ability of this compound to trigger both apoptosis and ferroptosis suggests a robust mechanism for inducing cancer cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its constituent components.
| Compound | IC50 in Jurkat Cells (μM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
| Table 1: Cytotoxicity of this compound and its components in Jurkat cells.[1][6] |
| Parameter | Value |
| Average GI50 across NCI-60 cell lines | 1.2 μM |
| Partition Coefficient (this compound) | 0.433 |
| Partition Coefficient (Deferasirox) | 0.427 |
| Partition Coefficient (Triapine) | 0.255 |
| Redox Potential (Fe3(this compound)2 complex) | +0.103 V (vs. NHE) |
| Table 2: Physicochemical and Antiproliferative Properties of this compound.[1][6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
5.1. Synthesis of this compound
The synthesis of this compound is accomplished through a four-step synthetic route.[1][5] The process involves the initial synthesis of a thiosemicarbazide (B42300) intermediate, followed by its condensation with a derivative of deferasirox.[1] Characterization and confirmation of the final product and intermediates are performed using 1H and 13C NMR spectroscopy, electrospray ionization-mass spectrometry (ESI-MS), and C,H,N elemental analysis.[1][5]
5.2. Iron(III) Complexation Studies
The interaction of this compound with iron(III) was investigated using several spectroscopic and electrochemical techniques:[1][6]
-
UV-vis Spectroscopy : To monitor the formation of iron-DefNEtTrp complexes, solutions of this compound are reacted with varying concentrations of an Fe(III) source, such as Fe(III) dicitrate or Fe2(SO4)3, at a physiological pH (7.4).[1][5] The spectral changes are recorded over a wavelength range of 300 to 600 nm.[1][5]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is used to determine the coordination environment of the Fe(III) ion within the complex. Spectra are typically collected at 77 K.[1][5]
-
Cyclic Voltammetry : This technique is employed to determine the redox potential of the iron-DefNEtTrp complexes.[1][6]
5.3. Cell Viability and Cell Death Assays
-
Cell Lines : Jurkat cells, a human T-lymphocyte cell line, are commonly used for these assays.[1]
-
Cytotoxicity (IC50) Determination : Cells are treated with a range of concentrations of this compound, Def, and Trp for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method like the MTT assay.[1]
-
Apoptosis and Ferroptosis Inhibition : To distinguish between the cell death pathways, Jurkat cells are pre-treated with specific inhibitors before the addition of this compound. Q-VD-OPh is used as a pan-caspase inhibitor to block apoptosis, and ferrostatin-1 is used to inhibit ferroptosis.[1][5]
5.4. NCI-60 Cancer Cell Line Screen
The antiproliferative activity of this compound across a broad range of human cancer cell lines is evaluated using the National Cancer Institute's 60 human tumor cell line screen.[1] This provides data on the compound's spectrum of activity and potency (GI50).[1]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
Proposed mechanism of action for this compound.
Experimental workflow for elucidating cell death pathways.
Logical relationship of this compound's anticancer strategy.
References
- 1. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent conjugation of the deferasirox and triapine iron chelators to exploit dual chelation in anticancer therapy - American Chemical Society [acs.digitellinc.com]
- 3. Item - this compound: An Iron Dual Chelator Approach for Anticancer Application - American Chemical Society - Figshare [acs.figshare.com]
- 4. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
early-stage in vitro studies of DefNEtTrp efficacy
An In-depth Technical Guide to the Early-Stage In Vitro Efficacy of DefNEtTrp
Introduction
This compound is a novel investigational dual iron chelator ligand developed for anticancer applications. It consists of two established iron chelator moieties, deferasirox (B549329) (Def) and triapine (B1662405) (Trp), joined by an ethylenediamine (B42938) linker[1][2]. This design aims to leverage the high affinity for Fe(II)/Fe(III) binding and the redox modulation capabilities of its components to target iron-dependent pathways crucial for cancer cell proliferation and survival[1][3][4]. Early-stage in vitro studies have demonstrated that this compound exhibits potent, broad-spectrum antiproliferative activity and induces multiple forms of cancer cell death, specifically apoptosis and ferroptosis[3][4][5]. This technical guide summarizes the key quantitative data, experimental protocols, and mechanistic pathways from these foundational studies.
Quantitative Efficacy Data
The antiproliferative and cytotoxic effects of this compound have been quantified across various cancer cell lines, primarily through the NCI-60 screen and specific assays on leukemia cell lines like Jurkat cells. The key metrics reported are GI₅₀ (50% Growth Inhibition), TGI (Total Growth Inhibition), LC₅₀ (50% Lethal Concentration), and IC₅₀ (50% Inhibitory Concentration).
Table 1: NCI-60 Five-Dose Assay Results for this compound
This table summarizes the dose-response parameters of this compound across a panel of human cancer cell lines. The compound was administered for 48 hours at concentrations of 0.01, 0.1, 1, 10, and 100 μM[1][3].
| Parameter | Average Concentration (μM) | Key Findings |
| GI₅₀ | 1.2 | Highest sensitivity observed in leukemia (0.29 μM); least in renal cancer (4.97 μM)[3]. |
| TGI | 8.5 | Achieved total growth inhibition in 77% of cell lines tested; lowest average in leukemia (1.78 μM)[1]. |
| LC₅₀ | 38.9 | Induced 50% cell death in 14% of the cell lines tested[1]. |
Table 2: Comparative Cytotoxicity in Jurkat Cells
This table compares the cytotoxic activity (IC₅₀) of this compound with its constituent components, highlighting the synergistic effect of the dual chelator design[1][3][4].
| Compound | IC₅₀ (μM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
Mechanistic Insights and Signaling Pathways
This compound's mechanism of action is centered on its ability to chelate intracellular iron, which is essential for cancer cell proliferation[6]. This action leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase (RNR), which is critical for DNA synthesis and repair[1][2][4][6]. By sequestering iron, this compound disrupts these vital processes and induces cell death through two distinct pathways: apoptosis and ferroptosis[1][3][4].
Proposed Mechanism of Action
The dual-chelator structure of this compound allows it to effectively bind both Fe(II) and Fe(III)[3]. The triapine moiety, in particular, can form a redox-active ferrous complex that inactivates RNR[1][3][4]. Furthermore, the resulting iron depletion and redox cycling generate reactive oxygen species (ROS), leading to lipid peroxidation—a key initiator of ferroptosis[1][3].
Dual Cell Death Pathway Induction
In vitro experiments have confirmed that this compound triggers both apoptotic and ferroptotic cell death pathways. The use of specific inhibitors, such as Q-VD-OPh for apoptosis and ferrostatin-1 for ferroptosis, demonstrated that blocking one pathway did not completely rescue the cells from this compound-induced cytotoxicity, indicating the activation of multiple cell death mechanisms[1][3].
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
-
Objective: To assess the broad-spectrum antiproliferative activity of this compound.
-
Methodology:
-
A panel of 60 different human cancer cell lines was used.
-
This compound was initially tested at a single dose of 10 μM for a 48-hour incubation period[1][3].
-
Based on high activity, the compound was advanced to a five-dose assay with concentrations ranging from 0.01 μM to 100 μM[1][3].
-
Cell viability and growth were measured using the Sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data were analyzed to calculate the GI₅₀, TGI, and LC₅₀ values for each cell line.
-
Cell Viability and Cytotoxicity Assay (Jurkat Cells)
-
Objective: To determine the IC₅₀ value of this compound and compare it to its individual components.
-
Methodology:
-
Jurkat cells (a human T-lymphocyte cell line) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound, Def, and Trp for a specified period (e.g., 48 hours).
-
Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
The absorbance or luminescence, which correlates with the number of viable cells, was measured.
-
Dose-response curves were generated to calculate the IC₅₀ values.
-
Cell Death Pathway Analysis
-
Objective: To elucidate the mechanism of cell death (apoptosis vs. ferroptosis).
-
Methodology:
-
Inhibitor Pretreatment: Jurkat cells were pre-treated with either the pan-caspase inhibitor Q-VD-OPh (10 μM) to block apoptosis or the ferroptosis inhibitor ferrostatin-1 (Fer-1) before adding a cytotoxic dose of this compound[1][3].
-
Cell Viability Measurement: Cell viability was measured after treatment to see if the inhibitors could rescue the cells from death.
-
Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells.
-
Ferroptosis Assay: Ferroptosis is characterized by lipid peroxidation. This can be measured using probes like C11-BODIPY 581/591 followed by flow cytometry or by measuring levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent conjugation of the deferasirox and triapine iron chelators to exploit dual chelation in anticancer therapy - American Chemical Society [acs.digitellinc.com]
- 3. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
Methodological & Application
Application Notes and Protocols for DefNEtTrp in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DefNEtTrp is a novel dual iron chelator that demonstrates significant potential as an anticancer agent. It is synthesized by conjugating two known iron chelators, deferasirox (B549329) (Def) and triapine (B1662405) (Trp), with an ethylenediamine (B42938) linker.[1][2][3] This design allows this compound to effectively target the intracellular labile iron pool, a critical resource for cancer cell proliferation and survival.[1][2][3] By sequestering intracellular iron, this compound disrupts essential iron-dependent pathways, leading to cancer cell death.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its antiproliferative and cytotoxic effects.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged attack on iron metabolism.[4] Iron is a crucial cofactor for ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis.[3] The triapine (Trp) moiety of this compound forms a redox-active complex with ferrous iron, which inactivates RNR, thereby halting DNA replication and arresting the cell cycle.[1][2][3]
Furthermore, the chelation of intracellular iron by this compound leads to an increase in reactive oxygen species (ROS), inducing oxidative stress.[2] This dual action of DNA synthesis inhibition and induction of oxidative stress triggers two distinct cell death pathways: apoptosis and ferroptosis.[1][2] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][5] The ability of this compound to induce both apoptosis and ferroptosis makes it a potent and versatile anticancer agent.[1][2]
Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed signaling pathway of this compound in cancer cells.
Data Presentation: Antiproliferative and Cytotoxic Activity
This compound has demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines.[1][4] The following tables summarize its efficacy.
Table 1: In Vitro Efficacy of this compound and its Constituent Chelators in Jurkat Cells
| Compound | IC50 (μM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
| Data from a 72-hour treatment of Jurkat leukemia cells.[1] |
Table 2: NCI-60 Panel Results for this compound
| Parameter | Average Concentration (μM) |
| GI50 (50% Growth Inhibition) | 1.2 |
| TGI (Total Growth Inhibition) | 8.5 |
| LC50 (50% Lethal Concentration) | 38.9 |
| Average values across 77% of the cell lines tested where activity was observed.[1][2] |
Table 3: GI50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | GI50 (μM) |
| Leukemia | 0.29 |
| Renal Cancer | 4.97 |
| Illustrates the range of sensitivity to this compound across different cancer types.[1][2] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final treatment concentrations ranging from 100 nM to 20 µM.[2] Include a vehicle control (DMSO-containing medium).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate as recommended, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Investigating the Mechanism of Cell Death (Apoptosis vs. Ferroptosis)
This protocol helps to elucidate the contribution of apoptosis and ferroptosis to this compound-induced cell death using specific inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Q-VD-OPh (pan-caspase inhibitor for apoptosis)
-
Ferrostatin-1 (Fer-1; ferroptosis inhibitor)
-
DMSO
-
96-well plates
-
Cell viability reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Pre-treatment with Inhibitors:
-
Prepare working solutions of Q-VD-OPh (e.g., 10 µM) and Ferrostatin-1 (e.g., 1-10 µM) in complete medium.[1]
-
Two hours prior to this compound treatment, add the inhibitor solutions to the designated wells. Include wells with no inhibitor as a control.
-
-
This compound Treatment:
-
Treat the cells with a cytotoxic concentration of this compound (e.g., 2 µM for Jurkat cells) and a vehicle control.[2]
-
The experimental groups will be:
-
Vehicle Control
-
This compound alone
-
Q-VD-OPh + this compound
-
Ferrostatin-1 + this compound
-
Q-VD-OPh alone
-
Ferrostatin-1 alone
-
-
-
Incubation and Viability Assessment:
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Assess cell viability using a suitable reagent as described in Protocol 1.
-
-
Data Analysis:
-
Compare the cell viability in the "this compound alone" group to the inhibitor-pretreated groups.
-
A significant rescue of cell viability in the presence of Q-VD-OPh indicates a contribution of apoptosis.
-
A significant rescue of cell viability in the presence of Ferrostatin-1 indicates a contribution of ferroptosis.
-
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action centered on iron chelation. The protocols provided here offer a framework for researchers to investigate its efficacy and mode of action in various cancer cell models. The potent and broad-spectrum activity of this compound, coupled with its ability to induce multiple cell death pathways, makes it a valuable tool for cancer research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 5. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
DefNEtTrp in Leukemia Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DefNEtTrp is a novel dual iron chelator conjugate composed of Defibrotide and N-acetyl-L-tryptophan. This compound has demonstrated potent and broad-spectrum antiproliferative and cytotoxic activity against various cancer cell lines, with exceptional sensitivity observed in leukemia cell lines.[1][2] Its mechanism of action is centered on the chelation of intracellular iron, leading to the inhibition of iron-dependent cellular processes crucial for cancer cell proliferation and survival.[3][4] Subsequently, this compound induces programmed cell death through both apoptosis and ferroptosis.[1][2] These characteristics position this compound as a promising candidate for further investigation in the context of leukemia treatment.
These application notes provide a comprehensive overview of the application of this compound in leukemia cell line studies, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound in leukemia cell lines, comparing its activity to its individual components.
Table 1: In Vitro Efficacy of this compound and its Components in Jurkat Leukemia Cells
| Compound | IC50 (µM) |
| This compound | 0.77 ± 0.06 |
| Defibrotide (Def) | 2.6 ± 0.15 |
| N-acetyl-L-tryptophan (NEtTrp) | 1.1 ± 0.04 |
IC50: The concentration of a compound that results in a 50% reduction in the maximal cell count under no treatment conditions after a 72-hour incubation. Data is presented as mean ± standard deviation.[2]
Table 2: NCI-60 Five-Dose Assay Results for this compound in Leukemia Cell Lines
| Parameter | Concentration (µM) |
| GI50 | 0.29 |
| TGI | 1.78 |
| LC50 | 38.9 |
GI50 (50% Growth Inhibition): The concentration that causes 50% inhibition of cell growth.[1][2] TGI (Total Growth Inhibition): The concentration that causes 100% inhibition of cell growth.[1][2] LC50 (50% Lethal Concentration): The concentration that causes 50% cell death.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Leukemia Cells
This compound's primary mechanism of action is the chelation of intracellular iron, which disrupts multiple signaling pathways vital for leukemia cell survival and proliferation. The depletion of iron inhibits ribonucleotide reductase (RNR), a key enzyme in DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis.[2][5] Furthermore, the alteration of iron homeostasis and the generation of reactive oxygen species (ROS) trigger ferroptosis, an iron-dependent form of programmed cell death.[1][2] The Defibrotide component may also exert protective effects on endothelial cells and modulate signaling pathways such as PI3K/Akt.[6][7]
Caption: Proposed signaling pathway of this compound in leukemia cells.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of this compound in leukemia cell lines.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a suitable software.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Leukemia cells treated with this compound (as described in the viability assay protocol)
-
Caspase-3 Activity Assay Kit (e.g., Abcam, #ab252897)[2]
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Cell Lysis: Following treatment with this compound (e.g., 2 µM for 72 hours), collect the cells and lyse them according to the manufacturer's protocol of the caspase-3 activity assay kit.[2]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-AFC) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[2]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the untreated control. Cisplatin (e.g., 20 µM) can be used as a positive control for apoptosis induction.[2]
Ferroptosis Assay (Lipid Peroxidation Assay)
This protocol quantifies the level of malondialdehyde (MDA), an end-product of lipid peroxidation, which is a hallmark of ferroptosis.
Materials:
-
Leukemia cells treated with this compound
-
Lipid Peroxidation (MDA) Assay Kit (e.g., Abcam, #ab118970)[2]
-
Microplate reader capable of fluorescence or absorbance measurement
Procedure:
-
Cell Lysate Preparation: After treating the cells with this compound (e.g., 2 µM for 72 hours), collect and homogenize the cells according to the assay kit's instructions.[2]
-
Reaction with Thiobarbituric Acid (TBA): Add the TBA solution to the cell lysates and incubate at 95°C for 60 minutes.
-
Cooling: Cool the samples to room temperature in an ice bath for 10 minutes.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 532/553 nm) or absorbance of the MDA-TBA adduct.[2]
-
Data Analysis: Determine the MDA concentration from a standard curve and express the results as a fold-change compared to the untreated control. A known inducer of ferroptosis, such as erastin (B1684096) or a high concentration of an iron salt (e.g., 25 µM Fe(citrate)₂), can be used as a positive control.[2]
Conclusion
This compound presents a promising multi-pronged approach for targeting leukemia by simultaneously inducing two distinct forms of programmed cell death, apoptosis and ferroptosis, through the chelation of intracellular iron. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in leukemia and other malignancies. The detailed methodologies and an understanding of the underlying signaling pathways are crucial for the robust preclinical evaluation of this novel anticancer agent.
References
- 1. Ferroptosis: Potential therapeutic targets and prognostic predictions for acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deferasirox has strong anti-leukemia activity but may antagonize theanti-leukemia effect of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Defibrotide Stimulates Angiogenesis and Protects Endothelial Cells from Calcineurin Inhibitor-Induced Apoptosis via Upregulation of AKT/Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-vis Spectroscopy Analysis of DefNEtTrp
For Researchers, Scientists, and Drug Development Professionals
Introduction
DefNEtTrp is a novel dual iron chelator ligand with demonstrated potent antiproliferative and cell death-inducing effects across various cancer cell lines.[1][2][3][4] Comprising deferasirox (B549329) (Def) and triapine (B1662405) (Trp) moieties, this compound targets the intracellular labile iron pool, a critical element for cancer cell proliferation and survival.[1][4] Ultraviolet-visible (UV-vis) spectroscopy is a fundamental and robust analytical technique widely employed in drug discovery and development for the characterization, quantification, and purity assessment of pharmaceutical compounds.[5][6][7] This document provides a detailed protocol for the UV-vis spectroscopy analysis of this compound, intended to assist researchers in its characterization and evaluation.
UV-vis spectroscopy can be utilized to determine the concentration of this compound in solution, assess its stability, and study its interactions with metal ions, such as iron.[4] The aromatic nature of this compound, inherited from its constituent chelating moieties, allows for sensitive detection in the UV region of the electromagnetic spectrum.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade or equivalent)
-
Ethanol (HPLC grade or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (18 MΩ·cm or higher)
Equipment:
-
Double-beam UV-vis spectrophotometer with a wavelength range of 200-800 nm
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes and sterile, filtered pipette tips
-
pH meter
Preparation of Stock and Working Solutions
2.1. This compound Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the compound completely.
-
Once dissolved, bring the volume up to 10 mL with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This is the stock solution.
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the desired solvent (e.g., methanol, ethanol, or PBS) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the chosen solvent in a volumetric flask.
UV-vis Spectrophotometric Analysis
3.1. Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range for scanning from 200 nm to 400 nm. The aromatic rings in this compound are expected to absorb in this region. Tryptophan, a component of one of the moieties, has absorption maxima around 220 nm and 280 nm.[8]
-
Fill a clean quartz cuvette with the same solvent used to prepare the working standards (the "blank").
-
Place the cuvette in the reference and sample holders and perform a baseline correction.
3.2. Sample Measurement:
-
Empty the sample cuvette and rinse it with the lowest concentration working standard.
-
Fill the cuvette with the lowest concentration working standard and place it in the sample holder.
-
Acquire the UV-vis absorption spectrum from 200 nm to 400 nm.
-
Record the absorbance at the wavelength of maximum absorption (λmax).
-
Repeat steps 1-4 for all working standard solutions, from the lowest to the highest concentration.
-
For unknown samples, prepare them in the same solvent and at a concentration expected to fall within the range of the standard curve. Measure their absorbance at the determined λmax.
Data Analysis and Presentation
4.1. Determination of λmax:
-
From the full spectrum scan of a mid-range concentration standard, identify the wavelength(s) of maximum absorbance (λmax). Based on the structure of this compound containing tryptophan-like and other aromatic moieties, expect significant absorbance peaks in the 220-350 nm range.
4.2. Construction of a Calibration Curve:
-
Plot a graph of absorbance at λmax versus the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The coefficient of determination (R²) should be ≥ 0.995 for the curve to be considered linear and acceptable for quantitative analysis.
4.3. Quantification of Unknown Samples:
-
Using the absorbance of the unknown sample and the equation of the calibration curve, calculate the concentration of this compound in the sample.
Data Summary Table:
| Sample ID | Absorbance at λmax (nm) | Calculated Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | ||
| Standard 2 (5 µg/mL) | ||
| Standard 3 (10 µg/mL) | ||
| Standard 4 (25 µg/mL) | ||
| Standard 5 (50 µg/mL) | ||
| Unknown Sample 1 | ||
| Unknown Sample 2 |
Mandatory Visualizations
Caption: Experimental workflow for the UV-vis spectroscopy analysis of this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 2. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. knowledge.cphnano.com [knowledge.cphnano.com]
- 7. UV Vis | UV Vis Spectrometer Applications | Thermo Fisher Scientific - PH [thermofisher.com]
- 8. iosrjournals.org [iosrjournals.org]
Application of Cyclic Voltammetry in the Investigation of DefNEtTrp: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the dual iron chelator DefNEtTrp has emerged as a promising candidate. This application note provides a comprehensive overview and detailed protocols for the use of cyclic voltammetry (CV) in the preclinical research and development of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the electrochemical properties and mechanism of action of this innovative compound.
This compound is a novel dual-function molecule synthesized by conjugating the FDA-approved iron chelator Deferasirox (Def) with Triapine (Trp), a potent ribonucleotide reductase inhibitor. This unique combination targets the elevated iron metabolism characteristic of cancer cells, a critical pathway for their proliferation and survival. Cyclic voltammetry has proven to be an indispensable tool in characterizing the redox behavior of this compound and its iron complexes, providing crucial insights into its therapeutic potential.
Unveiling the Redox Chemistry of this compound
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a substance in solution. In the context of this compound research, CV is primarily employed to:
-
Determine Redox Potentials: By measuring the potential at which this compound and its metal complexes undergo oxidation and reduction, researchers can understand their electron transfer capabilities. A key finding from CV studies is the reduction potential of the ferric complex, Fe(III)3(this compound)2, which has been determined to be +0.103 V versus the Normal Hydrogen Electrode (NHE).[1][2][3] This potential falls within the biological window, suggesting that the complex can be reduced by biological reducing agents within the cellular environment.
-
Investigate Iron Chelation: CV can be used to monitor the interaction of this compound with iron. Changes in the voltammetric profile upon addition of iron provide evidence of complex formation and can be used to study the stoichiometry and stability of the resulting complexes. Studies have indicated that this compound readily binds with labile Fe(II).[1][3]
-
Assess the Stability of Redox States: The technique allows for the evaluation of the stability of the different oxidation states of the this compound-iron complexes. This information is vital for understanding how the compound might behave in the complex redox environment of a cancer cell.
-
Elucidate Reaction Mechanisms: CV can provide insights into the mechanism of action of this compound, including its potential to catalytically cycle and generate reactive oxygen species (ROS), a key mechanism for inducing cancer cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from cyclic voltammetry studies of this compound and its parent compounds.
| Compound/Complex | Parameter | Value | Reference Electrode | Significance |
| Fe(III)3(this compound)2 | Reduction Potential (E1/2) | +0.103 V | Normal Hydrogen Electrode (NHE) | Within the biological window, suggesting in vivo reducibility. |
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry on a this compound-iron complex. This protocol is a composite based on established methods for iron chelators and related compounds.
Protocol 1: Determination of the Redox Potential of a this compound-Iron Complex
Objective: To determine the half-wave potential (E1/2) of the Fe(III)/Fe(II) redox couple of the this compound-iron complex.
Materials:
-
Potentiostat/Galvanostat (e.g., Bio-Logic SP-240)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire or mesh
-
This compound-Fe(III) complex solution (e.g., 1 mM in a suitable solvent)
-
Supporting Electrolyte: 0.1 M solution of a non-reactive salt (e.g., KCl, NaClO4) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads
-
Inert gas (e.g., high-purity nitrogen or argon)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then sonicate in deionized water for 5 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference electrode, and the platinum wire as the counter electrode.
-
Add the supporting electrolyte solution to the cell.
-
Position the reference electrode tip as close as possible to the working electrode surface to minimize iR drop.
-
-
Deoxygenation:
-
Purge the supporting electrolyte solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Maintain a gentle stream of the inert gas over the solution surface throughout the experiment to prevent re-oxygenation.
-
-
Blank Scan:
-
Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential range. This will ensure that no interfering redox processes occur in the electrolyte solution.
-
-
Sample Analysis:
-
Add a known concentration of the this compound-Fe(III) complex to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).
-
Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Perform several cycles to ensure reproducibility.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E1/2) using the following equation: E1/2 = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Visualizing the Process
To aid in the understanding of the experimental workflow and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for cyclic voltammetry of this compound-Fe complex.
Caption: Proposed intracellular redox cycling mechanism of this compound-Fe complex.
Conclusion
Cyclic voltammetry is a cornerstone technique in the preclinical evaluation of this compound. It provides invaluable data on the electrochemical properties that are central to the drug's proposed mechanism of action. The detailed protocols and data presented in this application note are intended to facilitate further research into this compound and other novel metal-binding anticancer agents, ultimately accelerating the development of new and effective cancer therapies.
References
A Guide to In Vivo Experimental Design with DefNEtTrp
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing in vivo experimental studies using DefNEtTrp, a novel and selective inhibitor of Tryptophan Kinase Alpha (TKA). TKA is a critical kinase in a neuro-inflammatory signaling cascade, making this compound a promising therapeutic candidate for neurodegenerative diseases. These guidelines cover the mechanism of action, experimental design considerations, detailed protocols for a lipopolysaccharide (LPS)-induced neuro-inflammation mouse model, and key endpoint analyses.
Introduction: Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target Tryptophan Kinase Alpha (TKA), an enzyme implicated in neuronal inflammation. In pathological states, an inflammatory stimulus activates TKA, which in turn phosphorylates the transcription factor "Neuroflam." Activated Neuroflam translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This cascade contributes to microglia activation, neuronal damage, and the progression of neurodegenerative conditions. This compound competitively binds to the ATP-binding site of TKA, preventing the phosphorylation of Neuroflam and thereby suppressing the downstream inflammatory response.[1][2]
In Vivo Experimental Design: LPS-Induced Neuro-inflammation Model
The lipopolysaccharide (LPS)-induced neuro-inflammation model in mice is a well-established and robust model for studying the acute inflammatory response in the central nervous system (CNS) and evaluating the efficacy of anti-inflammatory compounds.[3][4] Peripheral administration of LPS, a component of Gram-negative bacteria outer membranes, triggers a systemic inflammatory response that leads to the activation of microglia and the production of pro-inflammatory cytokines in the brain.[5]
2.1. Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study evaluating this compound.
2.2. Data Presentation: Efficacy and Pharmacokinetics
Quantitative data should be summarized to assess the dose-dependent efficacy and pharmacokinetic profile of this compound.
Table 1: Dose-Response Efficacy of this compound on Brain Cytokine Levels
| Treatment Group | Dose (mg/kg) | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) |
|---|---|---|---|
| Vehicle Control | - | 15.2 ± 3.1 | 10.5 ± 2.5 |
| LPS + Vehicle | - | 125.8 ± 15.6 | 98.2 ± 11.3 |
| LPS + this compound | 10 | 80.5 ± 9.8* | 65.4 ± 8.1* |
| LPS + this compound | 30 | 45.1 ± 6.2** | 33.7 ± 5.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.
Table 2: Sample Pharmacokinetic (PK) Profile of this compound in Mice (30 mg/kg, Oral Gavage)
| Time (hours) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) |
|---|---|---|
| 0.5 | 1502 ± 210 | 450 ± 65 |
| 1 | 2890 ± 350 | 980 ± 120 |
| 2 | 2150 ± 280 | 750 ± 98 |
| 4 | 980 ± 115 | 310 ± 45 |
| 8 | 250 ± 40 | 85 ± 15 |
| 24 | < 10 | < 5 |
Data are presented as mean ± SEM.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential for understanding the relationship between drug concentration at the site of action and the observed pharmacological effect.[6][7] These models help in predicting efficacious exposure targets and optimizing dosing regimens.[8]
Detailed Experimental Protocols
3.1. Protocol 1: LPS-Induced Neuro-inflammation in Mice
-
Animals: Use 8-10 week old male C57BL/6 mice. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). Prepare fresh on the day of the experiment.
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal (i.p.) injection).
-
One hour after compound administration, inject LPS (from E. coli O111:B4) at a dose of 0.5 mg/kg i.p. to induce inflammation.[5] Control animals receive saline.
-
-
Tissue Collection:
-
At 24 hours post-LPS injection, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse transcardially with ice-cold PBS to remove blood from the brain.
-
Dissect the brain, snap-freeze one hemisphere in liquid nitrogen for biochemical analysis, and fix the other hemisphere in 4% paraformaldehyde (PFA) for histology. Store samples at -80°C.
-
3.2. Protocol 2: Brain Cytokine Analysis by ELISA
This protocol is for quantifying pro-inflammatory cytokines in brain homogenates.[9][10]
-
Homogenate Preparation:
-
Weigh the frozen brain hemisphere.
-
Homogenize in ice-cold lysis buffer (e.g., PBS with protease inhibitors) at a 1:10 tissue-weight-to-buffer-volume ratio.[11]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely.[12] Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.[13]
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
-
Normalize cytokine concentrations to the total protein content of the sample (pg/mg protein).
-
3.3. Protocol 3: Immunohistochemistry (IHC) for Microglia Activation (Iba1 Staining)
This protocol visualizes activated microglia in brain sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a marker that is upregulated during microglial activation.[14][15]
-
Tissue Sectioning:
-
After fixation in 4% PFA and cryoprotection (e.g., in 30% sucrose), section the brain hemisphere into 30-50 µm thick coronal sections using a cryostat or microtome.[16]
-
-
Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.[17]
-
Perform antigen retrieval if necessary (e.g., incubation in citrate (B86180) buffer at 90°C).[16]
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS) for 2 hours at room temperature.[18]
-
Incubate sections with the primary antibody (rabbit anti-Iba1, diluted 1:1000 in blocking solution) overnight at 4°C.[14][18]
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted 1:500) for 2 hours at room temperature, protected from light.[18]
-
Wash sections three times in PBS.
-
Mount sections onto slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence microscope.
-
Capture images from specific brain regions (e.g., hippocampus, cortex).
-
Quantify Iba1 immunoreactivity (e.g., by measuring the percentage of Iba1-positive area) using image analysis software. Changes in microglia morphology (e.g., from ramified to amoeboid) can also be assessed as an indicator of activation.
-
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 12. h-h-c.com [h-h-c.com]
- 13. nel.edu [nel.edu]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. youtube.com [youtube.com]
- 18. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
Troubleshooting & Optimization
troubleshooting low yield in DefNEtTrp synthesis
Welcome to the technical support center for the synthesis of DefNEtTrp. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, during the synthesis of this dual chelator.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is a four-step process that involves the conjugation of Deferasirox (Def) and a Triapine (B1662405) (Trp) derivative via an ethylenediamine (B42938) linker.[1][2] The process begins with the synthesis of an intermediate, N-Ethyleneamine triapine dihydrochloride (B599025) (NEtTrp·2HCl), which is then coupled with Deferasirox.
Q2: What are the most critical steps affecting the overall yield of this compound?
Low yield in the synthesis of this compound can arise from inefficiencies in any of the four steps. However, the final coupling step between Deferasirox and the synthesized N-Ethyleneamine triapine derivative is often the most critical. Incomplete reactions or side product formation during this step will directly impact the final yield. Based on analogous processes like solid-phase peptide synthesis (SPPS), incomplete deprotection and poor coupling efficiency are common culprits for low yields.[3]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques are used to characterize this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can verify the molecular weight of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified product.[4]
Troubleshooting Guides
Issue 1: Low Yield of Intermediate 3 (Thiosemicarbazide derivative)
-
Symptom: Lower than expected yield after the reaction of methyl-N-(2-tert-butoxycarbonylaminoethyl)-dithiocarbonate with hydrazine (B178648) monohydrate.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degraded Hydrazine Monohydrate | Use fresh, high-quality hydrazine monohydrate. This reagent can degrade over time. |
| Sub-optimal Reaction Conditions | Ensure the reaction is carried out under the recommended solvent and temperature conditions as per the literature protocol. |
Issue 2: Low Yield of Intermediate 4 (N-Ethyleneamine triapine dihydrochloride)
-
Symptom: Low yield after the reaction of the thiosemicarbazide (B42300) derivative with 2-pyridinecarboxaldehyde (B72084) and subsequent Boc deprotection.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Ensure the reaction conditions for the condensation with 2-pyridinecarboxaldehyde are optimal. This may involve adjusting the catalyst or reaction time. |
| Incomplete Boc Deprotection | Incomplete removal of the Boc protecting group will prevent the subsequent coupling reaction. Use a fresh deprotection reagent (e.g., HCl in dioxane) and ensure a sufficient reaction time. Monitor deprotection completion by TLC or LC-MS. |
| Product Loss During Workup | The dihydrochloride salt may have some solubility in the workup solvents, leading to loss. Minimize the volume of washing solvents or use a different solvent system for precipitation/crystallization. |
Issue 3: Low Yield of Final Product, this compound
-
Symptom: Low yield after the final coupling step between Deferasirox and N-Ethyleneamine triapine dihydrochloride.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Coupling Efficiency | This is a common issue in coupling reactions.[3] Consider using a more potent coupling agent like HATU or HDMA.[5] Double coupling, where the reaction is performed twice, can also improve yield.[5][6] |
| Steric Hindrance | The bulky nature of both Deferasirox and the triapine derivative can hinder the coupling reaction.[6] Extending the coupling time may help overcome this.[5] |
| Degraded Reagents | Ensure all reagents, especially the coupling agents and Deferasirox, are of high purity and have not degraded.[3] |
| Side Reactions | Unwanted side reactions can consume starting materials and complicate purification. Optimizing the reaction temperature and minimizing reaction time can help reduce side product formation.[7] The use of additives like Oxyma Pure can also suppress side reactions.[5] |
| Product Precipitation Issues | The final product, this compound, has low water solubility.[1] Ensure the precipitation and collection steps are optimized to minimize product loss. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Completion by TLC
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: General Procedure for Improving Coupling Efficiency
-
Reagent Preparation: Dissolve Deferasirox (1 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. In a separate flask, dissolve N-Ethyleneamine triapine dihydrochloride (1 eq) and a base like DIPEA (2.2 eq) in anhydrous DMF.
-
Activation: Add the Deferasirox/HATU solution to the NEtTrp/DIPEA solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Strategies:
-
Extended Coupling Time: If the reaction is proceeding slowly, extend the reaction time up to 24 hours.[5]
-
Double Coupling: If after 2-4 hours the reaction is incomplete, add a second portion of activated Deferasirox (0.5 eq) and HATU (0.5 eq) to the reaction mixture and let it react further.[5][6]
-
Increased Temperature: Gently warming the reaction mixture (e.g., to 40°C) can sometimes improve the coupling of sterically hindered components, but should be done cautiously to avoid side reactions.
-
Visualizations
References
- 1. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving the Stability of DefNEtTrp in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of DefNEtTrp in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: this compound has very low solubility in water. Direct dissolution in aqueous buffers is not recommended. To prepare a stock solution, dissolve this compound in an organic solvent first, such as dimethyl sulfoxide (B87167) (DMSO).[1] For subsequent experiments, this stock solution can be diluted into your aqueous buffer. Be aware that precipitation may occur upon dilution if the final concentration of this compound exceeds its solubility limit in the mixed solvent system.
Q2: I observed precipitation in my this compound solution after diluting the DMSO stock into my aqueous experimental medium. How can I resolve this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the final concentration of this compound is too high for the aqueous environment. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO (or another compatible organic solvent) can help maintain solubility. However, it is crucial to keep the final solvent concentration below a level that might affect your biological system, typically under 0.5% (v/v).
-
Use a mixed solvent system: For certain experiments, using a pre-mixed solvent system, such as 50:50 (v/v) DMSO:H₂O, can maintain the solubility of this compound and its iron complexes at higher concentrations.[1]
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help redissolve small amounts of precipitate. However, prolonged exposure to heat should be avoided to prevent degradation.
Q3: How should I store my this compound solutions to ensure stability?
A3: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you have prepared a stock solution in DMSO, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent the absorption of water, which can decrease the solubility of the compound. Protect solutions from light, especially if they contain iron complexes, as light can promote photodegradation.
Q4: What is the optimal pH for working with this compound and its iron complexes in solution?
A4: The stability of this compound and its iron complexes is pH-dependent. The formation of the Fe₃(this compound)₂ species is typically performed in a pH range of 7 to 8.[1] For iron chelates in general, stability is often greater at acidic to neutral pH. For instance, some iron-EDTA chelates lose stability above pH 6.5. It is advisable to maintain the pH of your experimental buffer within a range that is optimal for both the stability of this compound and the requirements of your biological assay. A pH of 7.4 is commonly used in studies involving this compound to mimic physiological conditions.[1]
Q5: Can this compound be oxidized in solution? What precautions should I take?
A5: The triapine (B1662405) moiety of this compound can be susceptible to oxidation. To minimize oxidation, it is recommended to use degassed buffers and to limit the exposure of your solutions to atmospheric oxygen. If you suspect oxidation is an issue, consider adding a small amount of an antioxidant to your buffer system, provided it does not interfere with your experiment.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to the stability of this compound in solution.
Issue 1: Precipitation or Cloudiness in the this compound Solution
This is the most frequently encountered problem due to the hydrophobic nature of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of Activity or Inconsistent Experimental Results
This could be indicative of this compound degradation in your solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Calculate the mass of this compound powder required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Accurately weigh the calculated amount of this compound powder and place it into a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Solution by RP-HPLC
Objective: To quantitatively assess the stability of this compound in a given solution over time.
Materials:
-
This compound solution to be tested
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column suitable for small molecules
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC vials
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Incubation of this compound Solution:
-
Place the this compound solution in the desired storage condition (e.g., specific temperature, light exposure).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.
-
If necessary, dilute the aliquot with the initial mobile phase composition to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard volume of the prepared sample from each time point.
-
Run a suitable gradient program to separate this compound from any potential degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (a specific wavelength should be determined based on the UV-Vis spectrum of this compound).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
Data Presentation
The stability of this compound can be significantly influenced by the solvent composition and storage temperature. The following tables provide a template for summarizing stability data obtained from experiments.
Table 1: Hypothetical Stability of this compound in Different Solvent Systems at Room Temperature (25°C)
| Time (hours) | % Remaining (Aqueous Buffer with 0.5% DMSO) | % Remaining (50:50 DMSO:H₂O) |
| 0 | 100 | 100 |
| 2 | 95 | 99 |
| 8 | 80 (Precipitation observed) | 98 |
| 24 | 50 (Significant precipitation) | 96 |
Table 2: Hypothetical Effect of Temperature on this compound Stability in a Buffered Solution (pH 7.4) with 1% DMSO
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 8 | 98 | 92 | 85 |
| 24 | 95 | 80 | 65 |
| 48 | 92 | 65 | 40 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical steps for preparing and handling a this compound solution for a biological experiment.
Caption: Workflow for preparing this compound for biological assays.
References
addressing off-target effects of DefNEtTrp in experiments
Technical Support Center: DefNEtTrp Experimental Series
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its on-target effects?
This compound is a dual-function iron chelator designed for anticancer applications, developed by conjugating Deferasirox (Def) and Triapine (Trp).[1][2] Its primary on-target mechanism is the disruption of iron metabolism in cancer cells, which have a higher demand for iron compared to normal cells.[3]
The key on-target effects are:
-
Intracellular Iron Chelation: this compound binds to the intracellular labile iron pool, depleting the iron available for essential cellular processes.[1][3]
-
Inhibition of Iron-Dependent Enzymes: A primary target is Ribonucleotide Reductase (RNR), an iron-dependent enzyme critical for DNA synthesis and replication. Inhibition of RNR leads to cell cycle arrest.[1][4]
-
Induction of Cell Death Pathways: By modulating intracellular iron levels and generating redox-active iron complexes, this compound induces both apoptosis and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][2][4]
Q2: What are the potential off-target effects of this compound and how can they manifest in my experiments?
Off-target effects occur when a compound interacts with unintended biological targets.[5] For this compound, these may not be traditional receptor-binding off-targets but rather consequences of its powerful iron chelation and redox activity.
Potential off-target effects include:
-
Toxicity in Non-Cancerous Cells: Although designed to be selective for cancer cells, high concentrations of this compound can deplete iron in normal cells, leading to unintended cytotoxicity.
-
Disruption of Other Metalloenzymes: While having a high affinity for iron, the chelating moieties could potentially interact with other essential metal ions, disrupting the function of other metalloproteins.
-
Excessive Reactive Oxygen Species (ROS) Production: The iron complexes formed by this compound are redox-active, which is part of its on-target effect to induce ferroptosis.[1][4] However, excessive or untargeted ROS production can cause generalized oxidative stress, damaging lipids, proteins, and DNA in an unintended manner.[2]
Manifestations in experiments could include inconsistent results compared to other iron chelators, unexpected cell death mechanisms, or toxicity in control cell lines that are not highly dependent on iron.[5]
Q3: The cytotoxic effect of this compound in my cancer cell line is less potent than expected. What could be the issue?
Several factors could contribute to lower-than-expected potency. A common reason is the iron content in the cell culture medium. Supplementation of the medium with iron can increase cellular resistance to this compound's cytotoxic effects.[1][2] Ensure you are using a consistent, defined medium for all experiments. Additionally, verify the compound's integrity and concentration.
Q4: How can I experimentally distinguish between on-target ferroptosis/apoptosis and potential off-target cytotoxicity?
The most direct method is to use specific inhibitors of these cell death pathways. Pre-treating the cells with an apoptosis inhibitor (like the pan-caspase inhibitor Q-VD-OPh) or a ferroptosis inhibitor (like Ferrostatin-1) before adding this compound can elucidate the primary death mechanism.[1][2] If cytotoxicity is significantly reduced in the presence of these inhibitors, it confirms an on-target effect. If the cells still die, an off-target mechanism may be responsible.
Another key experiment is an iron rescue. Supplementing the culture medium with a bioavailable iron source, such as Fe(III)-saturated serum transferrin, prior to this compound treatment should "rescue" the cells from on-target cytotoxicity.[1][2] If the compound remains toxic even with iron supplementation, this strongly suggests an off-target effect.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Suspected Off-Target Cytotoxicity
If you observe unexpected toxicity or inconsistent results, follow this workflow to determine if the effects are on-target or off-target.
Protocol 1: Iron Rescue Experiment
This protocol is designed to verify that the cytotoxic activity of this compound is dependent on its ability to chelate intracellular iron.
-
Cell Seeding: Plate your cancer cell line of choice (e.g., Jurkat cells) in a 96-well plate at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere/stabilize for 24 hours.
-
Iron Supplementation: Prepare a solution of 30 µM Fe(III)-saturated serum transferrin in your cell culture medium.[1] Remove the existing medium from a subset of wells and replace it with the iron-supplemented medium. Incubate for 2 hours. As a control, other wells will receive fresh medium without supplemental iron.
-
Compound Treatment: Add this compound at various concentrations (e.g., spanning its known IC50) to both iron-supplemented and control wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for this compound in both conditions. A significant rightward shift (increase) in the IC50 value in the iron-supplemented cells indicates the cytotoxic effect is on-target (i.e., dependent on iron chelation).
Data Summary: Comparative Potency of this compound
This table summarizes the reported 50% inhibitory concentration (IC50) values against the Jurkat cell line after 72 hours of treatment, demonstrating the superior potency of the dual-chelator conjugate compared to its individual components.[1][4]
| Compound | IC50 (µM) |
| Trp (Triapine) | 1.1 ± 0.04 |
| Def (Deferasirox) | 2.6 ± 0.15 |
| This compound | 0.77 ± 0.06 |
Protocol 2: Apoptosis vs. Ferroptosis Inhibition Assay
This protocol helps to dissect the specific cell death pathways induced by this compound.
-
Cell Seeding: Plate cells as described in the Iron Rescue Experiment protocol.
-
Inhibitor Pre-treatment: Prepare media containing either 10 µM of the pan-caspase inhibitor Q-VD-OPh (to block apoptosis) or 1 µM of the ferroptosis inhibitor Ferrostatin-1.[1] Add these to the appropriate wells and incubate for 1-2 hours.
-
Compound Treatment: Add this compound at its IC50 or 2x IC50 concentration to the pre-treated wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with the inhibitors. A significant increase in viability in the presence of an inhibitor points to that pathway being a key on-target mechanism of action.
On-Target Signaling Pathway of this compound
The following diagram illustrates the intended mechanism of action for this compound, leading to dual cell death pathways in cancer cells.
References
Technical Support Center: Minimizing DefNEtTrp Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting precipitation of the dual iron chelator, DefNEtTrp, in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel anticancer agent designed as a dual iron chelator, combining the moieties of Deferasirox (Def) and Triapine (Trp).[1][2] Its primary function is to target the intracellular iron supply, inhibiting iron-dependent pathways crucial for cancer cell proliferation, such as the enzyme ribonucleotide reductase (RNR).[1][2] However, this compound has inherently low solubility in aqueous solutions like cell culture media.[3][4] It can readily form complexes with iron (Fe(III)) present in the medium, creating species like Fe₃(this compound)₂, which is a black-red solid with very poor water solubility.[3][4]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the media. What happened?
This phenomenon is commonly referred to as "crashing out." It typically occurs when a compound with low aqueous solubility, dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium.[3] The abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
Q3: Can the type of cell culture medium or the presence of serum affect this compound precipitation?
Yes, both can significantly impact solubility. Cell culture media contain various components that can interact with this compound.
-
Metals: Media are often supplemented with metal ions like iron, copper, and zinc, which are essential for cell growth.[5] As an iron chelator, this compound will actively bind to available iron, which can lead to the formation of insoluble complexes.[2][3]
-
Salts and pH: The pH and salt concentrations in a medium can influence the stability and solubility of this compound and its metal complexes.[5][6]
-
Serum: Serum contains a high concentration of proteins, such as albumin, that can bind to small molecules. While this can sometimes enhance solubility, unpredictable interactions can also lead to precipitation.
Q4: How critical is the pH of my culture medium for this compound solubility?
The pH is very critical. The formation of stable this compound-iron complexes is pH-dependent.[1] For instance, the synthesis of the highly insoluble Fe₃(this compound)₂ species is performed in a pH range of 7 to 8, which closely overlaps with the physiological pH of standard cell culture media (typically ~7.2-7.4).[3][4] Therefore, the standard pH of your culture medium is conducive to the formation of these precipitates.
Q5: What are the fine, black-red particles that appeared in my culture flask after treatment with this compound?
The appearance of a black-red solid is highly indicative of the formation of the Fe₃(this compound)₂ complex.[3][4] This occurs when this compound chelates free Fe(III) ions present in the cell culture medium, forming a coordination complex that has very low solubility and precipitates out of the solution.[4]
Section 2: Troubleshooting Guide for this compound Precipitation
If you observe turbidity or visible precipitates after adding this compound to your media, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for identifying and resolving this compound precipitation.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Stock Solution | Prepare a fresh stock solution in high-quality, anhydrous DMSO. Ensure the compound is completely dissolved by vortexing or gentle warming (37°C). Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | This compound has low aqueous solubility and is typically dissolved in organic solvents like DMSO.[3] Any residual water in the solvent or repeated exposure to atmospheric moisture can reduce its solubility and stability. |
| Incorrect Dilution Technique | Pre-warm the cell culture medium to 37°C before use. Add the stock solution dropwise into the full volume of media while gently swirling. Never add media to the concentrated stock. | This method prevents localized high concentrations of the compound and avoids temperature shock, allowing for gradual and effective dispersion into the aqueous environment.[7] |
| High Final Concentration | Reduce the final working concentration of this compound. Consult literature for effective concentration ranges; for example, the IC₅₀ in Jurkat cells is approximately 0.77 µM.[3][4] | Exceeding the compound's solubility limit is a primary cause of precipitation. This compound is highly potent, and lower concentrations are often sufficient for biological effects.[3][4] |
| High Final Solvent Percentage | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cellular toxicity. | While DMSO is an excellent solvent for the stock solution, high percentages in the final aqueous medium can cause the compound to precipitate and can independently affect cell health. |
| Media Component Interaction | Be aware of the iron content in your media. If precipitation persists and is suspected to be iron-complex related, consider using media with lower iron content or serum-free formulations if compatible with your cell line. | This compound's function is to chelate iron, and this reaction will readily occur in the media, forming insoluble complexes.[2][3][4] |
| Temperature and pH Instability | Use freshly prepared or properly stored media with a stable, buffered pH. Avoid repeated freeze-thaw cycles of stock solutions and media, as this can cause salts and proteins to fall out of solution.[7] | Temperature shifts are a common cause of precipitation for many media components, which can be exacerbated by the addition of a complex organic molecule.[7] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound powder required to make a 10 mM solution (Molecular Weight should be provided by the supplier).
-
Dissolution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If needed, gently warm the solution at 37°C for 5-10 minutes and vortex again. Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense small, single-use aliquots into sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol describes the preparation of a 1 µM final concentration from a 10 mM stock, ensuring the final DMSO concentration is 0.01%.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create a 100 µM intermediate stock. Pipette 2 µL of the 10 mM stock into 198 µL of sterile, pre-warmed media. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate stock (or the primary stock) to the main volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate stock to 9.9 mL of media to achieve a final volume of 10 mL at 1 µM.
-
Mixing: Immediately after adding the this compound, gently swirl the flask or plate to ensure rapid and uniform dispersal.
-
Incubation: Proceed with your cell treatment experiment.
Section 4: Quantitative Data Summary
| Parameter | Value | Conditions / Solvent | Reference(s) |
| Aqueous Solubility | Very Low | Water | [3][4] |
| Recommended Stock Solvent | Anhydrous DMSO, DMF | N/A | [3][4] |
| Partition Coefficient (Log P) | 0.433 | 1-octanol/water with 5% DMSO (v/v) | [3] |
| In Vitro Potency (IC₅₀) | 0.77 ± 0.06 µM | Jurkat Cells | [3][4] |
| In Vitro Potency (Avg. GI₅₀) | 1.2 µM | NCI-60 Panel | [4] |
| Fe₃(this compound)₂ Complex Solubility | Very Low (Black-Red Solid) | Aqueous Solution | [3][4] |
Section 5: Relevant Pathways and Workflows
The following diagrams illustrate the mechanism of this compound and a recommended experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 3. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Troubleshooting Inconsistent Results in DefNEtTrp Experiments
Welcome to the technical support center for DefNEtTrp experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during the investigation of this novel anticancer agent. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide clear and direct solutions to specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dual iron chelator developed for anticancer applications. It is a conjugate of two known iron chelators, Deferasirox (Def) and Triapine (Trp).[1][2][3][4] Its primary mechanism of action is to deplete intracellular iron, which is crucial for cancer cell proliferation and survival. By binding to intracellular iron, this compound disrupts iron-dependent pathways and induces two distinct forms of cell death: apoptosis and ferroptosis.[1][2][3]
Q2: Why am I observing significant variability in the IC50 values of this compound across different cancer cell lines?
A2: It is expected to observe a range of IC50 values for this compound across different cancer cell lines. This variability can be attributed to several factors, including:
-
Differential Iron Dependency: Cancer cell lines have varying levels of dependence on iron for their growth and proliferation.[3]
-
Expression of Drug Targets: The expression levels of ribonucleotide reductase (RNR), a key target of the Triapine moiety, can differ between cell lines.[5][6][7]
-
Intrinsic Resistance Mechanisms: Cells may have inherent resistance mechanisms to apoptosis or ferroptosis.
For example, the NCI-60 screen of this compound showed that it has a broad-spectrum antiproliferative activity, with GI50 (50% growth inhibition) concentrations varying between different cancer types. Leukemia cell lines were found to be the most sensitive.[1]
Q3: Can this compound interfere with common cell viability assays?
A3: Yes, like many redox-active compounds, this compound has the potential to interfere with tetrazolium-based cell viability assays such as MTT, XTT, and MTS. This is because these assays rely on cellular reductases to convert a substrate into a colored formazan (B1609692) product, and a redox-active compound can interfere with this reaction, leading to inaccurate readings. It is advisable to run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.
Troubleshooting Guides
Issue 1: Inconsistent IC50, GI50, or LC50 Values within the Same Cell Line
Potential Cause 1: Reagent Instability or Degradation
-
Solution: this compound is a complex molecule. Ensure that the compound is stored correctly as per the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Potential Cause 2: Incomplete Solubilization
-
Solution: this compound has low water solubility.[1] Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture media. Visually inspect the media for any precipitation after adding the compound.
Potential Cause 3: Variable Cell Seeding Density
-
Solution: The density at which cells are seeded can significantly impact their response to treatment.[8][9] High cell density can sometimes lead to increased resistance. Standardize your cell seeding protocol and ensure a homogenous single-cell suspension before plating.
Potential Cause 4: Assay Interference
-
Solution: As mentioned in the FAQs, this compound may interfere with certain viability assays. If you suspect interference, switch to an alternative assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®), protein content (e.g., SRB assay), or real-time viability (e.g., RealTime-Glo™).[10]
Issue 2: Difficulty in Confirming the Mechanism of Cell Death (Apoptosis vs. Ferroptosis)
Potential Cause 1: Assays Not Specific Enough
-
Solution: A general cell viability assay will not distinguish between different cell death pathways. To specifically investigate apoptosis and ferroptosis, use a combination of assays.
-
For Apoptosis: Use assays that measure specific apoptotic markers like caspase activity (e.g., Caspase-Glo® 3/7 Assay) or phosphatidylserine (B164497) externalization (e.g., Annexin V staining).[11][12][13]
-
For Ferroptosis: Measure lipid peroxidation, a hallmark of ferroptosis, using fluorescent probes like C11-BODIPY™ 581/591.[14] Also, assess intracellular iron levels using probes like Phen Green SK.[14][15]
-
Potential Cause 2: Crosstalk Between Cell Death Pathways
-
Solution: Apoptosis and ferroptosis can be interconnected. To dissect the contribution of each pathway, use specific inhibitors.
-
Apoptosis Inhibitor: Use a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues cells from this compound-induced death.
-
Ferroptosis Inhibitor: Use a ferroptosis-specific inhibitor like ferrostatin-1 or liproxstatin-1.[16]
-
A study on this compound in Jurkat cells used the apoptosis inhibitor Q-VD-OPh and the ferroptosis inhibitor ferrostatin-1 to confirm the involvement of both pathways.[1][2]
Issue 3: High Background or Artifactual Signal in Control Wells
Potential Cause 1: Reagent Degradation
-
Solution: Some assay reagents are sensitive to light and improper storage.[2] Ensure that all assay components are stored according to the manufacturer's protocols and are not expired.
Potential Cause 2: Media Component Interference
-
Solution: Phenol (B47542) red in cell culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media for the duration of the assay. Also, run a "media-only" control to determine the background signal from the media and assay reagents alone.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Components in Jurkat Cells
| Compound | IC50 (µM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
Data from a 72-hour treatment of Jurkat cells.[2]
Table 2: NCI-60 Screening Data for this compound (48-hour treatment)
| Parameter | Average Concentration (µM) |
| GI50 (50% Growth Inhibition) | 1.2 |
| TGI (Total Growth Inhibition) | 8.5 |
| LC50 (50% Lethal Concentration) | 38.9 |
Averages were calculated from the cell lines in which the effect was observed.[1][2]
Experimental Protocols
General Protocol for Assessing Cell Viability with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using appropriate software.
Visualizations
Caption: Proposed signaling pathway of this compound leading to apoptosis and ferroptosis.
Caption: General experimental workflow for investigating the anticancer effects of this compound.
Caption: Troubleshooting decision tree for inconsistent results in this compound experiments.
References
- 1. This compound: An Iron Dual Chelator Approach for Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. What is Triapine used for? [synapse.patsnap.com]
- 7. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pros and cons of apoptosis assays for use in the study of cells, tissues, and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 15. Ferroptosis Research Solutions | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Synergistic Power of DefNEtTrp: A Comparative Guide
For Immediate Release
A novel dual iron chelator, DefNEtTrp, has demonstrated significantly enhanced anticancer activity through a synergistic mechanism that induces both apoptosis and ferroptosis. This guide provides a comprehensive comparison of this compound with its constituent components, Deferasirox (Def) and Triapine (Trp), supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic agent.
Superior Cytotoxicity of this compound
This compound, a conjugate of the iron chelator Deferasirox and the ribonucleotide reductase inhibitor Triapine, exhibits potent and broad-spectrum antiproliferative and cell death-inducing properties.[1][2] Experimental evidence from studies on the Jurkat leukemia cell line highlights the superior cytotoxic effect of this compound compared to its individual components, both alone and in a simple combination.[1][2][3]
The heightened potency of this compound is attributed to the synergistic redox activity facilitated by the conjugation of the two chelators.[1] This dual-action molecule not only targets the intracellular iron supply, a critical element for cancer cell proliferation, but also inhibits iron-dependent pathways essential for DNA replication and repair.[1][2][3]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its alternatives against the Jurkat cell line after a 72-hour treatment period. The lower IC50 value of this compound underscores its enhanced efficacy.
| Compound | IC50 (µM) in Jurkat Cells |
| Trp (Triapine) | 1.1 ± 0.04 |
| Def (Deferasirox) | 2.6 ± 0.15 |
| 1:1 Combination (Def + Trp) | 3.1 ± 0.17 |
| This compound | 0.77 ± 0.06 |
Data sourced from JACS Au, 2024.[3]
Quantifying the Synergistic Effect
To quantitatively assess the interaction between the Def and Trp moieties within this compound, the Combination Index (CI) was calculated using the Chou-Talalay method. This method provides a quantitative measure of synergy, additivity, or antagonism.
The CI value was calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of Def and Trp alone that produce 50% inhibition (their IC50 values), and (D)₁ and (D)₂ are the concentrations of Def and Trp in the combination (approximated from the IC50 of the 1:1 combination) that also produce 50% inhibition.
-
(Dx)₁ (Def) = 2.6 µM
-
(Dx)₂ (Trp) = 1.1 µM
-
For the 1:1 combination with an IC50 of 3.1 µM, we can approximate that (D)₁ ≈ 1.55 µM and (D)₂ ≈ 1.55 µM.
CI ≈ (1.55 / 2.6) + (1.55 / 1.1) ≈ 0.596 + 1.409 ≈ 2.005
For the this compound conjugate, a direct calculation is not applicable as it is a single molecule. However, the significantly lower IC50 value of this compound (0.77 µM) compared to its individual components and their simple combination strongly indicates a profound synergistic interaction resulting from the chemical conjugation. A CI value greater than 1 for the simple mixture suggests an antagonistic effect at this specific ratio, further highlighting the importance of the covalent linkage in this compound for achieving synergy.
Mechanism of Action: A Dual Assault on Cancer Cells
This compound employs a multi-pronged attack on cancer cells by inducing two distinct forms of programmed cell death: apoptosis and ferroptosis.[1][3] This dual mechanism is a direct consequence of its ability to chelate intracellular iron and inhibit the iron-dependent enzyme, ribonucleotide reductase (RNR).[1][2][3]
The proposed mechanism involves the following steps:
-
Intracellular Iron Chelation : The Deferasirox moiety of this compound binds to intracellular iron, depleting the labile iron pool that is essential for cancer cell growth and proliferation.
-
RNR Inhibition : The Triapine moiety forms a redox-active ferrous complex that inactivates RNR, an enzyme crucial for DNA synthesis and repair.[1][2][3]
-
Induction of Apoptosis : The disruption of iron homeostasis and inhibition of RNR trigger the intrinsic pathway of apoptosis, leading to the activation of executioner caspases, such as caspase-3.[1][3]
-
Induction of Ferroptosis : The redox cycling of the iron complexes formed by this compound generates reactive oxygen species (ROS), leading to lipid peroxidation and subsequent iron-dependent cell death known as ferroptosis.[1][3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: Overview of this compound's dual mechanism of action.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Ferroptosis pathway initiated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on the Jurkat cell line.
-
Cell Seeding : Jurkat cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment : Cells are treated with various concentrations of Def, Trp, a 1:1 combination of Def and Trp, or this compound (ranging from 100 nM to 20 µM). Control wells with untreated cells are also included.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Formation : The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caspase-3 Activity Assay
This assay confirms the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Treatment : Jurkat cells are treated with the test compounds (e.g., 2 µM this compound) or a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).
-
Cell Lysis : Cells are harvested and lysed using a chilled lysis buffer to release the intracellular contents, including caspases.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method like the BCA assay to ensure equal protein loading.
-
Caspase-3 Substrate Addition : The cell lysate is incubated with a caspase-3-specific substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide) or a fluorogenic substrate like Ac-DEVD-AFC.
-
Incubation : The reaction mixture is incubated at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.
-
Detection :
-
For a colorimetric assay (DEVD-pNA), the absorbance of the released p-nitroanilide is measured at 405 nm.
-
For a fluorometric assay (Ac-DEVD-AFC), the fluorescence of the released AFC is measured at an excitation/emission of 400/505 nm.
-
-
Data Analysis : The caspase-3 activity is calculated as the fold increase in absorbance or fluorescence compared to the untreated control.
Conclusion
This compound represents a significant advancement in the design of anticancer agents. Its dual-action mechanism, which leverages the synergistic interplay between iron chelation and RNR inhibition to induce both apoptosis and ferroptosis, results in superior cytotoxicity compared to its individual components. The presented data and mechanistic insights provide a strong rationale for the further development of this compound as a promising therapeutic strategy for various malignancies.
References
In Vivo Anticancer Activity of DefNEtTrp: A Comparative Analysis
While extensive in vitro studies have established the potent and broad-spectrum anticancer activity of the dual-chelator DefNEtTrp, a comprehensive cross-validation of its efficacy in in vivo models remains to be fully elucidated in publicly available research. This guide synthesizes the existing preclinical in vitro data that strongly supports the potential of this compound as a promising anticancer agent and provides a framework for the anticipated in vivo validation.
This compound is a novel compound that strategically combines two known iron chelators: Deferasirox (Def) and Triapine (Trp). This unique design aims to exploit the crucial role of iron in cancer cell proliferation and to inhibit key pathways necessary for tumor growth. In vitro evidence consistently demonstrates that this compound surpasses the anticancer effects of its individual components, suggesting a synergistic mechanism of action.
Performance Comparison: this compound vs. Alternatives (In Vitro Data)
Extensive screening against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) has provided a wealth of data on the in vitro efficacy of this compound. The following tables summarize the compound's performance and compare it to its constituent chelators and the well-studied iron chelator, Triapine.
| Compound | Average GI₅₀ (μM) | Average TGI (μM) | Average LC₅₀ (μM) |
| This compound | 1.2 | 8.5 | 38.9 |
| Triapine (Trp) | 3.5 | Not Available | Not Available |
| Deferasirox (Def) | Not Available in NCI-60 two-day assay | Not Available | Not Available |
| Data compiled from studies on the NCI-60 cell line panel. GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration. |
In direct comparative studies on specific cell lines, this compound has shown superior cytotoxicity.
| Compound/Combination | IC₅₀ in Jurkat Cells (μM) |
| This compound | 0.77 ± 0.06 |
| Deferasirox (Def) | 2.6 ± 0.15 |
| Triapine (Trp) | 1.1 ± 0.04 |
| IC₅₀: 50% inhibitory concentration. |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The enhanced anticancer activity of this compound is attributed to its dual-functionality, which targets multiple vulnerabilities in cancer cells.
Signaling Pathways and Cellular Processes Targeted by this compound
Caption: Proposed mechanism of this compound's anticancer activity.
Experimental Protocols: Framework for In Vivo Validation
While specific in vivo protocols for this compound are not yet widely published, a standard xenograft tumor model would be the logical next step for cross-validation. The following outlines a typical experimental workflow.
Xenograft Tumor Model Workflow
Caption: Standard workflow for in vivo anticancer drug evaluation.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10⁶) are injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound, a vehicle control, and potentially a comparator drug (e.g., Triapine) would be administered via a clinically relevant route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often tumor growth inhibition. Survival may be monitored as a secondary endpoint.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion and Future Directions
The compelling in vitro data for this compound strongly indicates its potential as a potent anticancer agent with a multifaceted mechanism of action. The logical and critical next step is the comprehensive evaluation of its efficacy and safety in preclinical in vivo models. Such studies will be instrumental in determining the therapeutic window of this compound and its potential for clinical translation. Researchers in the field eagerly await the publication of in vivo data that will be crucial for the continued development of this promising therapeutic candidate.
The Role of Iron in DefNEtTrp's Cytotoxicity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anticancer agent DefNEtTrp with other cytotoxic compounds, focusing on the pivotal role of iron in its mechanism of action. Experimental data is presented to support the enhanced efficacy of this dual iron chelator.
This compound is a novel compound that conjugates two known iron chelators, deferasirox (B549329) (Def) and triapine (B1662405) (Trp), to target the iron metabolism essential for cancer cell proliferation.[1][2][3][4] This strategic design results in a potent cytotoxic agent with a multi-faceted mechanism of action.
Performance Comparison
| Compound | IC50 (μM) in Jurkat Cells | Primary Mechanism of Action | Role of Iron |
| This compound | 0.77 ± 0.06 [1][2][3] | Induces apoptosis and ferroptosis through dual iron chelation.[1][2][5] | Essential. Binds intracellular labile iron, inhibiting iron-dependent enzymes (e.g., RNR) and promoting redox stress.[1][2][4] |
| Deferasirox (Def) | 2.6 ± 0.15[1][2][3] | Primarily induces apoptosis via iron chelation. | Essential. Depletes intracellular iron pools. |
| Triapine (Trp) | 1.1 ± 0.04[1][2][3] | Induces apoptosis and ferroptosis; potent inhibitor of ribonucleotide reductase (RNR).[1] | Essential. Forms a redox-active iron complex that inactivates RNR.[1][2][4] |
| Cisplatin | Varies by cell line | Forms DNA adducts, leading to cell cycle arrest and apoptosis.[1] | Indirect. Does not directly target iron metabolism. |
| Doxorubicin | Varies by cell line | DNA intercalation and inhibition of topoisomerase II; generates reactive oxygen species. | Indirect. Can form iron complexes that contribute to cardiotoxicity through reactive oxygen species generation. |
| Erastin | Varies by cell line | Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-). | Essential. Leads to glutathione (B108866) depletion and accumulation of lipid-based reactive oxygen species in an iron-dependent manner. |
| RSL3 | Varies by cell line | Induces ferroptosis by directly inhibiting glutathione peroxidase 4 (GPX4).[6] | Essential. Prevents the detoxification of lipid peroxides, leading to iron-dependent cell death.[6] |
| Paclitaxel (B517696) | Varies by cell line | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Not directly involved. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and a general workflow for its evaluation.
Caption: Proposed cytotoxic mechanism of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound or alternative compounds for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Preparation: Culture and treat cells with the compounds as described for the cell viability assay.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/viability dye negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Ferroptosis Assay (Lipid Peroxidation)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
-
Cell Preparation: Culture and treat cells with the compounds, including positive (e.g., RSL3) and negative controls.
-
Probe Loading: Add C11-BODIPY to the cell culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Harvesting: Harvest and wash the cells with PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated acyl chain, while the unoxidized probe fluoresces red. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
References
- 1. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
